

The Impact of SHR168442 on Keratinocyte Proliferation: A Technical Overview

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Compound of Interest

Compound Name: SHR168442

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Introduction

SHR168442 is a novel, potent, and selective small-molecule antagonist of the Retinoid-related Orphan Receptor gamma t (RORyt).^{[1][2][3][4]} RORyt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).^{[1][2][3]} The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, a chronic autoimmune skin disease characterized by inflammation and keratinocyte hyperproliferation.^{[1][2]} **SHR168442** is being developed as a topical treatment for mild to moderate psoriasis, with a design that ensures high skin exposure and low systemic absorption to minimize potential side effects.^{[1][2][3]} This document provides an in-depth technical guide on the core mechanism by which **SHR168442** indirectly impacts keratinocyte proliferation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of **SHR168442**.

Table 1: In Vitro Activity of **SHR168442**

Assay	Target/Cell Type	Parameter	Value	Reference
RORy Antagonist Activity	Human RORy Ligand Binding Domain	IC ₅₀	8 nM	[1]
RORy Transcriptional Activity	HEK293T cells	IC ₅₀	15 ± 9 nM	[1]
IL-17A Secretion Inhibition	Human Peripheral Blood Mononuclear Cells (PBMCs)	IC ₅₀	20 nM	[1]
IL-17A Secretion Inhibition	Mouse Splenocytes	IC ₅₀	54 ± 12 nM	[3]

Table 2: In Vivo Efficacy of **SHR168442** in Psoriasis Mouse Models

Model	Treatment	Parameter	Result	Reference
Imiquimod (IMQ)-Induced Psoriasis	4% and 8% SHR168442 topical application	Erythema, Scaling, and Thickness Scores	Significant dose-dependent reduction in scores compared to vehicle.[5]	[5]
IL-23-Induced Psoriasis	4% and 8% SHR168442 topical application	Clinical Scores	Significant dose-dependent reduction in clinical scores.[1]	[1]
Imiquimod (IMQ)-Induced Psoriasis	8% SHR168442 topical application	Skin Exposure vs. Plasma Exposure	High exposure in skin, low in plasma.	[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen® TR-FRET RORy Coactivator Assay

This assay quantifies the ability of **SHR168442** to inhibit the interaction between the RORy ligand-binding domain (LBD) and a coactivator peptide.^{[6][7][8][9][10]}

Materials:

- RORy-LBD-GST fusion protein
- Terbium-labeled anti-GST antibody
- Fluorescein-labeled coactivator peptide (D22)
- Test compound (**SHR168442**)
- Assay buffer
- 384-well microplates

Procedure:

- Prepare serial dilutions of **SHR168442** in DMSO.
- Add 2 µL of the diluted compound to the assay plate.
- Prepare a 2X mixture of RORy-LBD-GST and Terbium-anti-GST antibody in assay buffer.
- Add 10 µL of the protein-antibody mixture to the wells containing the compound.
- Incubate for 1 hour at room temperature.
- Prepare a 2X solution of Fluorescein-D22 coactivator peptide in assay buffer.
- Add 10 µL of the coactivator peptide solution to the wells.

- Incubate for 1 hour at room temperature, protected from light.
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
- Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC₅₀ value.

IL-17A Secretion Assay from Human PBMCs

This assay measures the inhibitory effect of **SHR168442** on the production of IL-17A by activated human immune cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS
- Cell stimulation cocktail (e.g., PMA and Ionomycin, or CytoStim)
- Test compound (**SHR168442**)
- Human IL-17A ELISA kit
- 96-well cell culture plates

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Seed the PBMCs in a 96-well plate at a density of 2×10^5 cells/well in RPMI-1640 medium.
- Prepare serial dilutions of **SHR168442** and add to the wells.
- Add the cell stimulation cocktail to the wells to induce IL-17A production.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

- Centrifuge the plate and collect the supernatant.
- Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.
- Plot the IL-17A concentration against the **SHR168442** concentration to calculate the IC₅₀ value.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This in vivo model is used to assess the efficacy of topical **SHR168442** in a psoriasis-like skin inflammation model.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Animals:

- BALB/c or C57BL/6 mice (female, 8-10 weeks old)

Procedure:

- Shave the dorsal skin of the mice.
- Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and right ear for 5-6 consecutive days.[\[16\]](#)
- Topically apply the vehicle (e.g., Vaseline) or **SHR168442** formulated in the vehicle to the inflamed skin, typically starting on day 2 after the first IMQ application.
- Monitor the mice daily for body weight and clinical signs of inflammation.
- Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score reflects the overall disease severity.
- At the end of the study, euthanize the mice and collect skin and blood samples for further analysis (e.g., histology, cytokine levels).

IL-23-Induced Psoriasis Mouse Model

This model evaluates the therapeutic effect of **SHR168442** in a more targeted, cytokine-driven model of psoriasis.[17][21][22][23][24]

Animals:

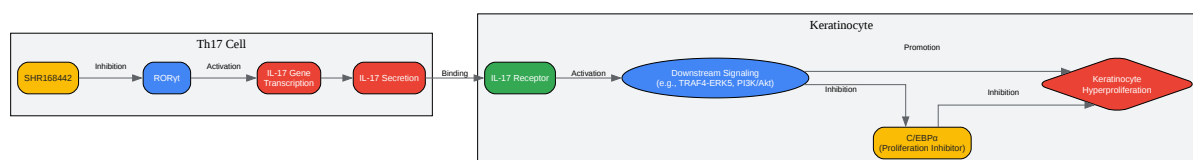
- C57BL/6 mice (female, 8-10 weeks old)

Procedure:

- Administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 μ L PBS) into the ear pinna daily for 4 consecutive days.[23]
- Topically apply the vehicle or **SHR168442** to the ear starting from day 0.
- Measure ear thickness daily using a caliper.
- At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory cytokine levels.

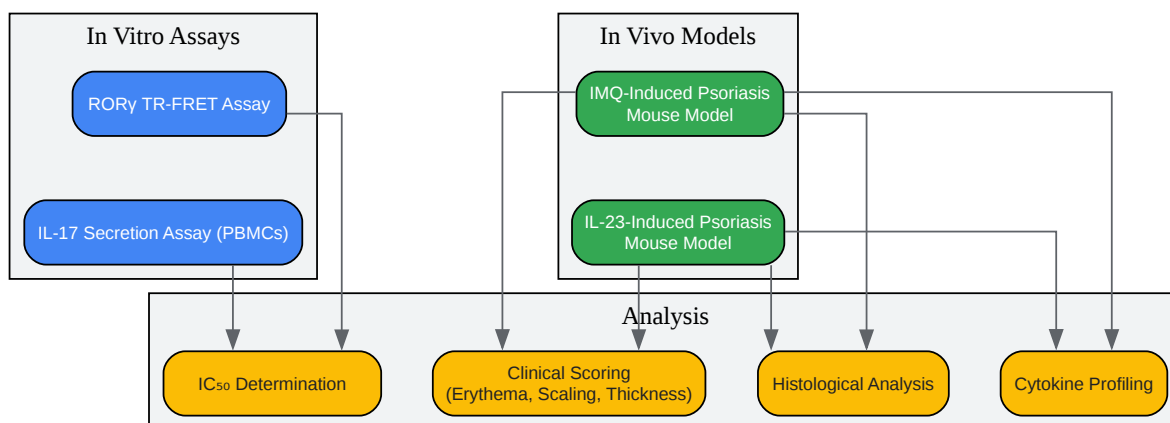
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: **SHR168442** inhibits ROR γ t in Th17 cells, reducing IL-17 secretion and its proliferative signaling in keratinocytes.



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Caption: Workflow for evaluating **SHR168442**'s efficacy from in vitro assays to in vivo models and subsequent analysis.

Mechanism of Action on Keratinocyte Proliferation

Current evidence indicates that **SHR168442** impacts keratinocyte proliferation through an indirect mechanism, primarily by suppressing the production of IL-17A from Th17 cells.

Inhibition of the RORγt/IL-17 Axis

SHR168442 acts as a potent antagonist of RORγt, the master regulator of Th17 cell differentiation and function.^{[1][2][3]} By binding to the ligand-binding domain of RORγt, **SHR168442** inhibits its transcriptional activity.^[1] This leads to a significant reduction in the expression of RORγt target genes, including IL17A and IL17F.^{[1][2][3]} The decreased transcription results in lower secretion of IL-17A from Th17 cells, as demonstrated in studies using human PBMCs and mouse splenocytes.^{[1][3]}

IL-17A-Mediated Keratinocyte Hyperproliferation

In the psoriatic microenvironment, elevated levels of IL-17A act directly on keratinocytes, which express the IL-17 receptor (a heterodimer of IL-17RA and IL-17RC).[25][26][27] The binding of IL-17A to its receptor triggers several downstream signaling pathways that collectively promote keratinocyte hyperproliferation and inhibit their normal differentiation, contributing to the thickened epidermis (acanthosis) characteristic of psoriatic plaques.[27][28][29]

Key signaling pathways activated by IL-17A in keratinocytes include:

- **TRAF4-ERK5 Axis:** IL-17A stimulation leads to the recruitment of TRAF4 to the IL-17 receptor complex, which in turn activates the MEKK3-ERK5 signaling cascade.[30][31][32] This pathway promotes the expression of genes involved in cell proliferation, such as c-myc.[31]
- **PI3K/Akt Pathway and C/EBP α Downregulation:** IL-17A can activate the PI3K/Akt signaling pathway, which leads to the downregulation of CCAAT/enhancer-binding protein alpha (C/EBP α).[25][33] C/EBP α is a negative regulator of cell proliferation; therefore, its suppression by IL-17A removes a brake on the cell cycle, leading to increased keratinocyte proliferation.[25][33]
- **STAT1/STAT3 Activation:** IL-17A has been shown to upregulate the expression of Keratin 17 (K17), a hallmark of psoriasis, through STAT1- and STAT3-dependent mechanisms.[34] While K17 is primarily a structural protein, its overexpression is associated with the hyperproliferative state of psoriatic keratinocytes.

By reducing the amount of available IL-17A in the skin, **SHR168442** effectively dampens these pro-proliferative signals to keratinocytes. This leads to a normalization of keratinocyte turnover, a reduction in epidermal thickness, and an overall improvement in the clinical signs of psoriasis, as observed in the IMQ- and IL-23-induced mouse models.[1][5]

Conclusion

SHR168442 is a promising topical ROR γ t antagonist that addresses the hyperproliferative state of keratinocytes in psoriasis through an indirect, yet highly effective, anti-inflammatory mechanism. By inhibiting the production of IL-17A from Th17 cells, **SHR168442** interrupts a key pathogenic cytokine axis, leading to a reduction in the downstream signaling events that drive keratinocyte hyperproliferation. The preclinical data, demonstrating potent in vitro activity and

significant in vivo efficacy with a favorable skin-restricted exposure profile, support the continued development of **SHR168442** as a targeted therapy for mild to moderate psoriasis.

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